5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850758
InChI: InChI=1S/C12H6ClFN2O/c13-10-5-4-9-12(16-10)17-11(15-9)7-2-1-3-8(14)6-7/h1-6H
SMILES:
Molecular Formula: C12H6ClFN2O
Molecular Weight: 248.64 g/mol

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine

CAS No.:

Cat. No.: VC15850758

Molecular Formula: C12H6ClFN2O

Molecular Weight: 248.64 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine -

Specification

Molecular Formula C12H6ClFN2O
Molecular Weight 248.64 g/mol
IUPAC Name 5-chloro-2-(3-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H6ClFN2O/c13-10-5-4-9-12(16-10)17-11(15-9)7-2-1-3-8(14)6-7/h1-6H
Standard InChI Key DEJOUWAWAYCTLI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC3=C(O2)N=C(C=C3)Cl

Introduction

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is a heterocyclic compound characterized by the fusion of an oxazole ring with a pyridine structure. This compound is notable for its unique chemical structure and potential applications in medicinal chemistry and material science. The molecular formula of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine is C12H7ClFN2O, with a molecular weight of approximately 248.64 g/mol .

Synthesis Methods

The synthesis of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine typically involves a multi-step process that requires precise conditions, such as temperature control and specific solvents to prevent degradation of sensitive functional groups. Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts.

Biological Activity and Applications

5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine exhibits significant biological activity, particularly in studies related to enzyme inhibition and protein-ligand interactions. Preliminary investigations suggest that compounds within this class may exhibit antimicrobial and antiviral properties, attributed to their ability to interact with molecular targets such as receptors or enzymes.

ApplicationDescription
Medicinal ChemistryPotential for drug development due to its interactions with biological targets.
Material ScienceUnique properties imparted by chlorine and fluorine substituents.
Biological ActivityAntimicrobial and antiviral properties suggested by similar compounds.

Research Findings and Future Directions

Research into 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine highlights its significance in developing new drugs or materials with enhanced functionalities. The compound's reactivity profile allows for modifications that can enhance pharmacological properties or tailor it for specific applications in research or industry.

Given the potential biological activities and chemical versatility of 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine, further studies are warranted to fully explore its therapeutic and material applications. This includes detailed investigations into its mechanism of action and the effects of structural modifications on its biological activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Chloro-2-(3-fluorophenyl)oxazolo[5,4-B]pyridine, including variations in the position of chlorine and fluorine substituents. These differences can affect chemical reactivity and biological activity, making them important for developing targeted therapies and optimizing pharmacological profiles.

CompoundStructural FeaturesUnique Properties
6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridineChloro at position 6; fluorine at position 2Different substitution pattern affecting reactivity
2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-B]pyridineChloro at position 2; fluorine at position 6Variations in biological activity
6-Fluoro-2-(3-chlorophenyl)oxazolo[5,4-B]pyridineFluorine at position 6; chlorine at position 3Potentially different pharmacological profiles

Understanding these differences is crucial for developing targeted therapies and optimizing pharmacological profiles.

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